Menaquinone 4-d7

Vue d'ensemble

Description

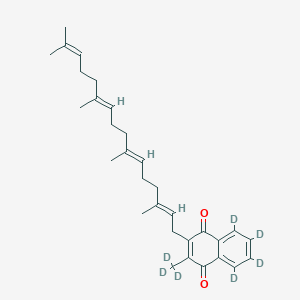

Menaquinone 4-d7, également connu sous le nom de vitamine K2 (20)-d7, est une forme deutérée de la menaquinone 4. Il s'agit d'un composé synthétique utilisé principalement comme étalon interne pour la quantification de la menaquinone 4 dans diverses méthodes analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS). La menaquinone 4 est un membre de la famille des vitamines K, qui joue un rôle crucial dans la coagulation sanguine, le métabolisme osseux et la santé cardiovasculaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la menaquinone 4-d7 implique l'incorporation d'atomes de deutérium dans la molécule de menaquinone 4. Cela peut être réalisé par diverses voies de synthèse, y compris l'utilisation de réactifs et de solvants deutérés. Une méthode courante implique l'hydrogénation d'un composé précurseur en présence de gaz deutérium, ce qui entraîne le remplacement des atomes d'hydrogène par du deutérium .

Méthodes de production industrielle

La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant des réactifs deutérés et des catalyseurs. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final. Le composé synthétisé est ensuite purifié à l'aide de techniques telles que la chromatographie pour éliminer les impuretés et atteindre le niveau de deutération souhaité .

Analyse Des Réactions Chimiques

Types de réactions

La menaquinone 4-d7 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former l'époxyde de menaquinone 4.

Réduction : Il peut être réduit pour former l'hydroquinone correspondante.

Substitution : Les atomes de deutérium peuvent être remplacés par de l'hydrogène ou d'autres substituants dans des conditions spécifiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent l'époxyde de menaquinone 4, les dérivés d'hydroquinone et les composés de menaquinone 4 substitués. Ces produits sont souvent analysés à l'aide de techniques telles que la spectroscopie RMN et la spectrométrie de masse pour confirmer leur structure et leur pureté .

Applications de recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne dans les méthodes analytiques pour quantifier la menaquinone 4 dans divers échantillons.

Biologie : Étudié pour son rôle dans les processus cellulaires tels que la régulation du cycle cellulaire et l'apoptose.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans des conditions telles que l'ostéoporose et les maladies cardiovasculaires.

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. On sait qu'elle inhibe l'activité de la kinase IκB, conduisant à la suppression de la signalisation NF-κB. Cela se traduit par une régulation négative des cytokines pro-inflammatoires et d'autres médiateurs de l'inflammation. De plus, la this compound peut induire l'arrêt du cycle cellulaire en phase G1 et promouvoir l'apoptose dans certaines lignées de cellules cancéreuses .

Applications De Recherche Scientifique

Metabolic Studies

Tracer Studies

Menaquinone 4-d7 is primarily utilized in tracer studies due to its stable isotope labeling. The deuterium atoms in MK-4-d7 allow researchers to differentiate it from naturally occurring hydrogen in biological systems. This distinction is crucial for tracking the absorption, distribution, and metabolism of vitamin K pathways using techniques like mass spectrometry. By administering MK-4-d7 to cells or organisms, scientists can gain insights into the specific metabolic pathways involved in vitamin K2 utilization and its physiological effects.

Quantitative Assays

MK-4-d7 serves as an internal standard in quantitative assays for vitamin K2. By comparing the signal of the analyte (vitamin K2) to that of MK-4-d7, researchers can achieve more accurate measurements of vitamin K2 concentrations in various biological samples. The deuterium label minimizes variations during sample preparation and analysis, leading to reliable results.

Nutritional Applications

Bioavailability Studies

Research has indicated that MK-4-d7 can be used to assess the bioavailability of different forms of vitamin K. For instance, studies comparing the absorption rates of menaquinone-4 and menaquinone-7 have shown that while MK-7 is well absorbed and remains detectable in serum for longer periods, MK-4 does not significantly increase serum levels after consumption. This highlights the importance of using stable isotope-labeled forms like MK-4-d7 to accurately evaluate vitamin K status in nutritional studies .

Therapeutic Potential

Bone Health and Cardiovascular Function

this compound retains the biological activity associated with its parent compound, menaquinone-4. It plays a critical role in activating proteins involved in blood clotting and bone mineralization through vitamin K epoxide reductase-dependent carboxylation. This function is vital for synthesizing gamma-carboxyglutamic acid-containing proteins essential for physiological health .

Research on Osteoporosis and Vascular Calcification

Studies have shown that vitamin K2 can inhibit bone loss and vascular calcification. For example, MK-4 has demonstrated the ability to promote bone healing and prevent calcification in animal models. The unique properties of MK-4-d7 allow researchers to explore these effects further by providing precise tracking capabilities during experiments .

Case Studies

Mécanisme D'action

Menaquinone 4-d7 exerts its effects through various molecular targets and pathways. It is known to inhibit IκB kinase activity, leading to the suppression of NF-κB signaling. This results in the downregulation of pro-inflammatory cytokines and other mediators of inflammation. Additionally, this compound can induce cell cycle arrest at the G1 phase and promote apoptosis in certain cancer cell lines .

Comparaison Avec Des Composés Similaires

La menaquinone 4-d7 est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal pour les méthodes analytiques. Les composés similaires comprennent :

Menaquinone 4 : La forme non deutérée, qui est l'homologue prédominant de la vitamine K2.

Menaquinone 7 : Un autre membre de la famille des vitamines K2, connu pour sa chaîne latérale plus longue et ses activités biologiques différentes.

Phylloquinone (vitamine K1) : La forme dérivée des plantes de la vitamine K, qui diffère dans sa structure de chaîne latérale et ses fonctions biologiques.

Activité Biologique

Menaquinone 4-d7 (MK-4-d7), a deuterated form of menaquinone-4 (MK-4), is a stable isotope-labeled vitamin K2 compound. This article explores its biological activity, mechanisms of action, and implications in health, particularly focusing on bone metabolism and cardiovascular function.

Chemical Structure and Properties

This compound retains the naphthoquinone ring structure characteristic of vitamin K compounds, with deuterium atoms replacing hydrogen at specific positions. This isotopic labeling allows for precise tracking in metabolic studies using techniques such as mass spectrometry. The unique properties of MK-4-d7 facilitate research into its absorption, distribution, metabolism, and excretion (ADME) within biological systems.

MK-4-d7 functions similarly to its non-deuterated counterpart in activating vitamin K-dependent proteins, which are crucial for blood coagulation and calcium metabolism. The compound undergoes carboxylation via the vitamin K epoxide reductase (VKOR) pathway, enabling proteins to bind calcium effectively.

Key Biological Functions:

- Bone Health : MK-4-d7 is integral to synthesizing gamma-carboxyglutamic acid-containing proteins, essential for bone mineralization.

- Cardiovascular Function : The compound helps regulate vascular calcification by modulating signaling pathways involved in smooth muscle cell function .

Bioavailability and Efficacy

Research comparing MK-4 and MK-7 has highlighted significant differences in bioavailability. In a study involving healthy volunteers, MK-7 showed superior absorption and sustained serum levels compared to MK-4, which was undetectable after administration. This suggests that while MK-4 is vital for certain physiological functions, MK-7 may be more effective in increasing overall vitamin K status in the body .

| Compound | Absorption Profile | Serum Levels Post-Dose |

|---|---|---|

| MK-4 | Poorly absorbed | Not detectable |

| MK-7 | Well absorbed | Sustained for 48 hours |

Animal Studies

In vivo studies using mice have demonstrated that MK-4-d7 can be synthesized from phylloquinone (vitamin K1) through oral administration. The conversion process was tracked using nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS), confirming that dietary intake leads to significant accumulation of MK-4-d7 in cerebral tissues .

Clinical Implications

Clinical research indicates that MK-4 contributes to reducing oxidative stress and preventing cell death. For instance, studies have shown that MK-4 can inhibit oxidative cell injury by blocking lipoxygenase pathways, suggesting potential therapeutic roles in conditions associated with oxidative stress .

Summary of Biological Activities

This compound exhibits several critical biological activities:

- Bone Mineralization : Essential for the synthesis of osteocalcin, a protein involved in bone formation.

- Blood Coagulation : Activates clotting factors through gamma-carboxylation.

- Vascular Health : Prevents vascular calcification by regulating smooth muscle cell activity.

- Antioxidant Effects : Reduces oxidative stress in various cell types.

Propriétés

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-CKBRGKTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.